NS6180 is a synthetic, small-molecule compound belonging to the benzothiazinone class. It is widely recognized for its potent and selective inhibitory action on the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4, IK1, or the Gárdos channel). [] This channel plays a critical role in various physiological processes, including immune cell activation, smooth muscle cell proliferation, and microglial activity. NS6180 serves as a valuable tool in investigating the role of KCa3.1 in these processes, and it holds potential as a therapeutic agent for various conditions, including autoimmune diseases, fibroproliferative disorders, and certain types of cancer. []
The synthesis of NS6180 involves several key steps, utilizing commercially available starting materials without the need for further purification. The process begins with the formation of the benzothiazinone core structure, which is then functionalized to introduce the trifluoromethyl group and phenyl moiety. Specific reagents and conditions are critical for ensuring the desired purity and yield.
NS6180's molecular structure is characterized by a compact arrangement with minimal rotatable bonds, which enhances its binding affinity to target proteins. The compound features a benzothiazinone scaffold that distinguishes it from other potassium channel blockers.
The structural analysis indicates that NS6180 interacts specifically with amino acid residues T250 and V275 in the KCa3.1 channel, which are pivotal for its inhibitory action .
NS6180 participates in various chemical reactions primarily related to its interaction with potassium calcium channels. The compound exhibits high potency as an inhibitor of KCa3.1 channels, with an inhibitory concentration (IC50) of approximately 9 nM.
The mechanism of action of NS6180 involves its selective inhibition of KCa3.1 channels, which play a significant role in calcium signaling within immune cells. By blocking these channels, NS6180 effectively modulates T-cell function.
NS6180 exhibits several notable physical and chemical properties that influence its pharmacological profile.
NS6180 has promising applications in both research and clinical settings:
Research indicates that NS6180 may serve as an effective immunosuppressive agent, providing a novel approach to managing autoimmune conditions by selectively targeting calcium signaling pathways in immune cells .
KCa3.1 channels serve as master regulators of immune cell function through their influence on calcium-dependent signaling pathways. In T-lymphocytes, KCa3.1 channels are rapidly upregulated following antigen presentation, creating a hyperpolarized membrane potential that facilitates prolonged calcium entry through CRAC channels [4] [8]. This sustained calcium elevation activates the calcineurin-NFAT pathway, driving the expression of critical cytokines (e.g., IL-2, IFN-γ) and promoting clonal expansion and differentiation of effector T-cells. Similarly, in B-lymphocytes, KCa3.1 activity supports proliferation and antibody production, while in macrophages and microglia, channel activity regulates phagocytosis, cytokine secretion (e.g., TNF-α, IL-6), and chemotactic migration toward inflammatory stimuli [3] [8]. Beyond adaptive immunity, KCa3.1 channels contribute to mast cell degranulation, dendritic cell maturation, and neutrophil extracellular trap (NET) formation, positioning this channel as a central coordinator of both innate and adaptive immune responses [4] [8]. The channel's expression extends to erythrocytes (where it mediates potassium loss during dehydration) and fibroblasts (regulating proliferation and collagen production), underscoring its broad physiological impact [1] [2].
Pathological KCa3.1 upregulation is a hallmark of numerous autoimmune and inflammatory conditions. In inflammatory bowel disease (IBD), immunohistochemical analyses reveal dramatically increased KCa3.1 expression in colonic tissue, particularly localized to infiltrating lymphocytes and macrophages within inflamed mucosa [2] [6]. Similarly, in rheumatoid arthritis (RA), KCa3.1 channels are overexpressed in synovial fibroblasts and infiltrating immune cells within the pannus, where they promote synovitis and joint destruction [3]. KCNN4 knockout studies demonstrate significant protection against disease progression in experimental models of multiple sclerosis (EAE), atherosclerosis, asthma, and renal fibrosis [4] [8]. The channel's involvement in T-cell polarization (preferentially affecting Th1 over Th2 or Th17 responses) and macrophage phenotypic switching (towards pro-inflammatory M1 states) further highlights its therapeutic appeal for immune modulation [3] [8]. This compelling biological rationale has spurred the development of pharmacological inhibitors, including the benzothiazinone compound NS6180, designed to suppress pathological immune activation while minimizing off-target effects associated with earlier chemotypes like triarylmethanes [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7